

Application Note: Determination of HOMO Energy Level of Spiro-NPB using Cyclic Voltammetry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Spiro-NPB*

Cat. No.: *B1394941*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobifluorene-2,7-diamine) is a widely utilized hole transport material in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The performance of these devices is critically dependent on the energy level alignment of the constituent materials. The Highest Occupied Molecular Orbital (HOMO) energy level is a key parameter that governs the efficiency of hole injection and transport. Cyclic voltammetry (CV) is a powerful and common electrochemical technique used to determine the HOMO level of organic materials by measuring their oxidation potential. This application note provides a detailed protocol for the determination of the HOMO level of **Spiro-NPB** using cyclic voltammetry, with ferrocene as an external reference.

Principle

The HOMO energy level of a molecule is related to its ionization potential, which is the energy required to remove an electron. In cyclic voltammetry, the onset oxidation potential ($E_{\text{onset_ox}}$) corresponds to the energy required to initiate the removal of an electron from the HOMO. By measuring this potential relative to a reference compound with a known energy level, such as the ferrocene/ferrocenium (Fc/Fc^+) redox couple, the absolute HOMO energy

level of the sample can be calculated. The HOMO energy level of ferrocene is widely accepted to be -4.8 eV relative to the vacuum level.

The relationship is expressed by the following empirical equation:

$$E_{\text{HOMO}} (\text{eV}) = - [E_{\text{onset_ox}} (\text{vs Fc/Fc}^+) + 4.8]$$

Where $E_{\text{onset_ox}}$ (vs Fc/Fc⁺) is the onset oxidation potential of the sample measured relative to the half-wave potential ($E_{1/2}$) of the Fc/Fc⁺ couple.

Quantitative Data Summary

The following table summarizes the essential quantitative data for the determination of the HOMO level of **Spiro-NPB**.

Parameter	Symbol	Value	Reference
Onset Oxidation Potential of Spiro-NPB (vs Ag/AgCl)	$E_{\text{onset_ox}}$	Value to be determined	Experimental Result
Half-wave Potential of Ferrocene (vs Ag/AgCl)	$E_{1/2}(\text{Fc/Fc}^+)$	~0.45 V	Literature value, can vary with conditions
HOMO Energy Level of Ferrocene	$E_{\text{HOMO}}(\text{Fc})$	-4.8 eV	Established Literature Value
Calculated HOMO Energy Level of Spiro-NPB	$E_{\text{HOMO}}(\text{Spiro-NPB})$	Calculated Value	Based on Experimental and Literature Data

Note: The HOMO level of spirobifluorene derivatives similar to **Spiro-NPB** has been reported in the range of -5.18 eV to -5.32 eV. A representative value of approximately -5.2 eV is often cited.

Experimental Protocol

This protocol outlines the steps for determining the HOMO level of **Spiro-NPB** using a standard three-electrode cyclic voltammetry setup.

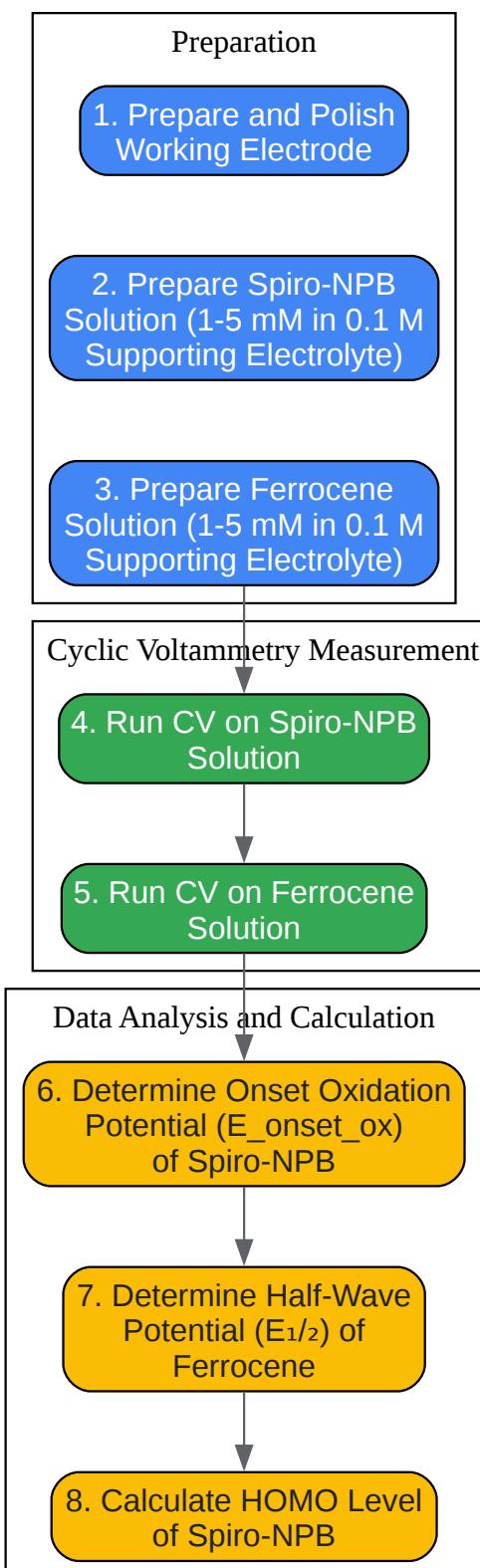
Materials and Reagents:

- **Spiro-NPB**
- Ferrocene (Fc)
- Anhydrous dichloromethane (DCM) or acetonitrile (ACN) (electrochemical grade)
- Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBACIO₄) (electrochemical grade)
- Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode
- Reference Electrode: Silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) electrode
- Counter Electrode: Platinum (Pt) wire or foil
- Volumetric flasks and pipettes
- Inert gas (Argon or Nitrogen) for deaeration

Equipment:

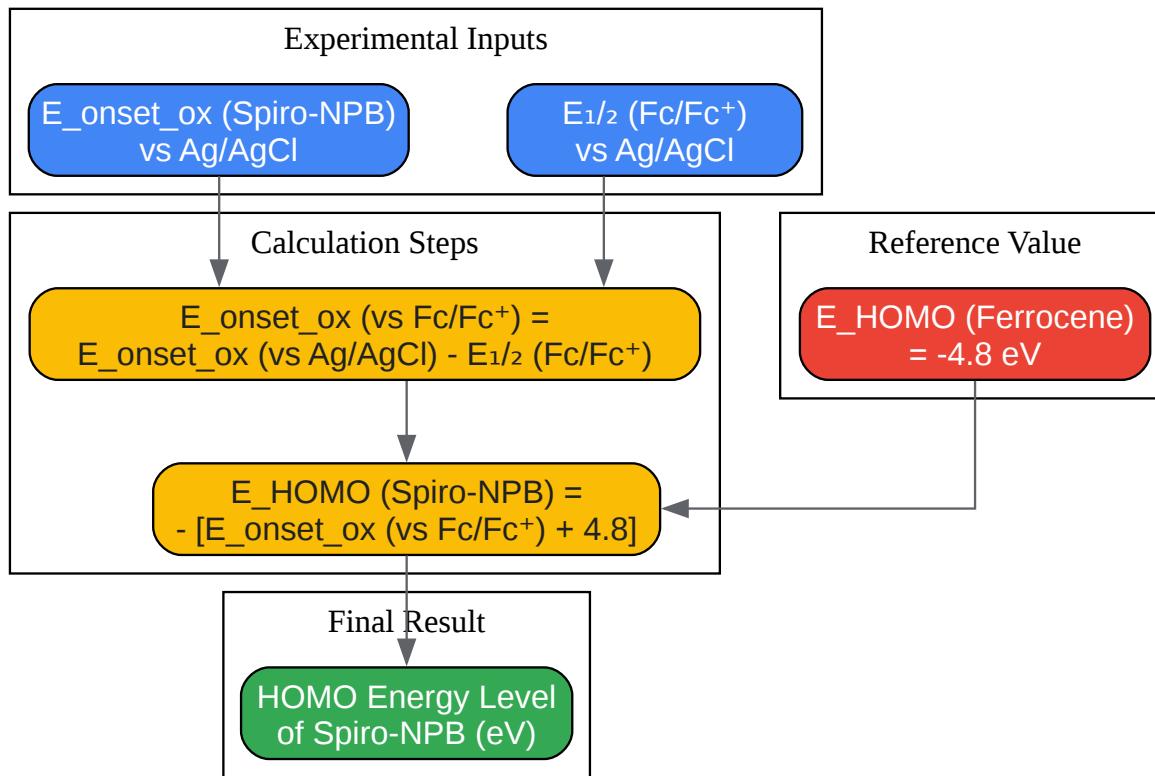
- Potentiostat/Galvanostat with cyclic voltammetry software
- Electrochemical cell
- Polishing kit for the working electrode (alumina slurry and polishing pads)

Procedure:


- **Electrode Preparation:**
 - Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
 - Rinse the electrode thoroughly with deionized water and then with the solvent to be used (DCM or ACN).

- Dry the electrode under a stream of inert gas.
- Solution Preparation:
 - **Spiro-NPB** Solution (Analyte): Prepare a 1-5 mM solution of **Spiro-NPB** in the chosen solvent containing 0.1 M of the supporting electrolyte. For example, dissolve the required amount of **Spiro-NPB** and TBAPF₆ in anhydrous DCM in a volumetric flask.
 - Ferrocene Solution (Reference): Prepare a 1-5 mM solution of ferrocene in the same solvent and supporting electrolyte concentration as the analyte solution.
- Cyclic Voltammetry Measurement of **Spiro-NPB**:
 - Assemble the electrochemical cell with the working, reference, and counter electrodes.
 - Add the **Spiro-NPB** solution to the cell.
 - Degaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the measurement.
 - Connect the electrodes to the potentiostat.
 - Perform a cyclic voltammetry scan over a potential range sufficient to observe the oxidation of **Spiro-NPB**. A typical starting range could be from 0 V to 1.5 V vs Ag/AgCl.
 - Set the scan rate to 50-100 mV/s.
 - Record the voltammogram.
- Cyclic Voltammetry Measurement of Ferrocene:
 - Clean the cell and electrodes thoroughly.
 - Add the ferrocene solution to the cell and degaerate as before.
 - Perform a cyclic voltammetry scan over a potential range that encompasses the Fc/Fc⁺ redox couple (e.g., -0.2 V to 0.8 V vs Ag/AgCl).

- Record the voltammogram.
- Data Analysis:
 - Determine the Onset Oxidation Potential of **Spiro-NPB** ($E_{\text{onset,ox}}$): From the voltammogram of **Spiro-NPB**, identify the potential at which the oxidation current begins to increase. This can be determined by finding the intersection of the tangent to the baseline and the tangent to the rising portion of the oxidation peak.
 - Determine the Half-Wave Potential of Ferrocene ($E_{1/2}(\text{Fc}/\text{Fc}^+)$): From the voltammogram of ferrocene, determine the anodic peak potential (E_{pa}) and the cathodic peak potential (E_{pc}). Calculate the half-wave potential using the formula: $E_{1/2} = (E_{\text{pa}} + E_{\text{pc}}) / 2$.
 - Calculate the HOMO Level of **Spiro-NPB**:
 1. Calculate the onset oxidation potential of **Spiro-NPB** relative to the Fc/Fc^+ couple:
$$E_{\text{onset,ox}} \text{ (vs Fc/Fc}^+) = E_{\text{onset,ox}} \text{ (vs Ag/AgCl)} - E_{1/2}(\text{Fc}/\text{Fc}^+) \text{ (vs Ag/AgCl)}$$
 2. Calculate the HOMO energy level using the empirical formula: $E_{\text{HOMO}} \text{ (eV)} = -[E_{\text{onset,ox}} \text{ (vs Fc/Fc}^+) + 4.8]$


Visualizations

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for HOMO level determination of **Spiro-NPB**.

Calculation Logic Diagram

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Note: Determination of HOMO Energy Level of Spiro-NPB using Cyclic Voltammetry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1394941#cyclic-voltammetry-of-spiro-npb-for-homo-level-determination>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com